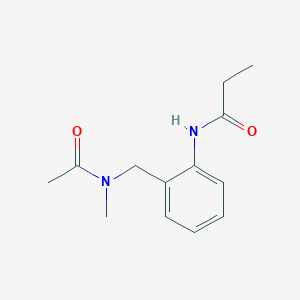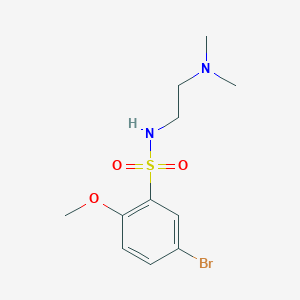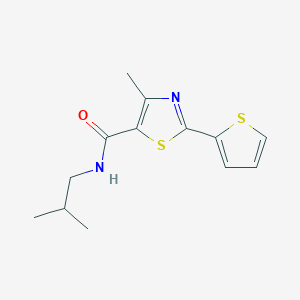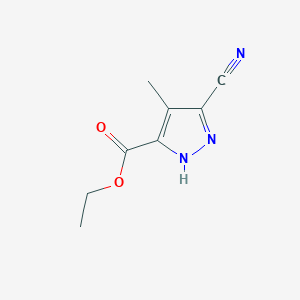
2-(Cyclohexylamino)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclohexylamino)nicotinamide is an organic compound with the molecular formula C12H17N3O It is a derivative of nicotinamide, where the amide nitrogen is substituted with a cyclohexylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylamino)nicotinamide typically involves the reaction of nicotinic acid or its derivatives with cyclohexylamine. One common method is the amidation reaction, where nicotinic acid is first converted to its acid chloride using reagents like thionyl chloride (SOCl2). The resulting nicotinoyl chloride is then reacted with cyclohexylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
2-(Cyclohexylamino)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), mild acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Various nucleophiles, appropriate solvents, and sometimes catalysts.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nicotinamide derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
作用機序
The mechanism of action of 2-(Cyclohexylamino)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylamino group can enhance the binding affinity of the compound to its target, thereby modulating its activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Nicotinamide: The parent compound, which lacks the cyclohexylamino substitution.
2-(Cyclohexylamino)nicotinic acid: Similar structure but with a carboxylic acid group instead of an amide.
Nicotinonitrile: A nitrile derivative of nicotinamide.
Uniqueness
2-(Cyclohexylamino)nicotinamide is unique due to the presence of the cyclohexylamino group, which can significantly alter its chemical and biological properties compared to its parent compound, nicotinamide. This substitution can enhance its binding affinity to specific targets, improve its solubility, and modify its reactivity in chemical reactions.
特性
分子式 |
C12H17N3O |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
2-(cyclohexylamino)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H17N3O/c13-11(16)10-7-4-8-14-12(10)15-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H2,13,16)(H,14,15) |
InChIキー |
HYYFPSBMWVSUCC-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC2=C(C=CC=N2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(acetylamino)phenyl]prop-2-enamide](/img/structure/B14900391.png)
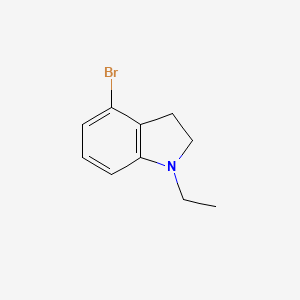
![2-[(3',4',5'-Trifluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14900396.png)
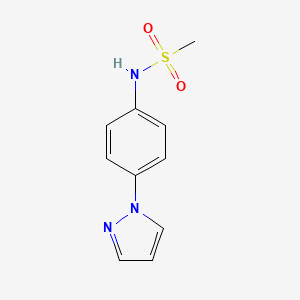
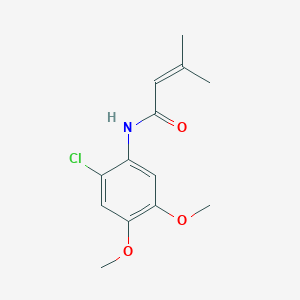
![n-Allyl-2-((4-aminothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B14900412.png)

